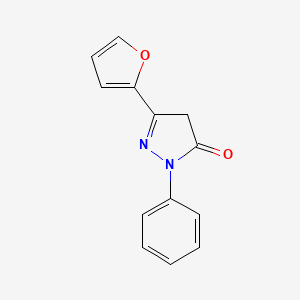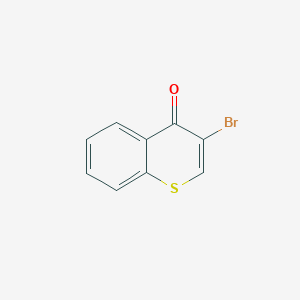
3-bromo-4H-thiochromen-4-one
Overview
Description
3-Bromo-4H-thiochromen-4-one: is a heterocyclic compound with the molecular formula C₉H₅BrOS . It belongs to the class of thiochromones, which are sulfur analogs of chromones. The presence of a bromine atom at the third position of the thiochromone ring significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Method: Another method involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the above synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the third position makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thiochromone ring can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfur-containing ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium acetate and various nucleophiles under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiochromones can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: 3-Bromo-4H-thiochromen-4-one is used as an intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology and Medicine: Thiochromones, including this compound, have shown potential biological activities such as antileishmanial and cytotoxic properties . They are being studied for their potential use in treating tropical diseases like leishmaniasis .
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The biological activity of 3-bromo-4H-thiochromen-4-one is primarily due to its ability to interact with specific molecular targets. For instance, thiochromones bearing a vinyl sulfone moiety have been shown to increase reactive oxygen species levels in parasites, leading to mitochondrial perturbation and cell death . This mechanism is particularly effective against intracellular amastigotes of Leishmania panamensis .
Comparison with Similar Compounds
Thiochromone: The parent compound without the bromine substituent.
Thioflavone: A 2-substituted derivative with different reactivity due to steric hindrance.
Uniqueness: 3-Bromo-4H-thiochromen-4-one is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its unsubstituted counterparts .
Properties
IUPAC Name |
3-bromothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGUKFYOSVSQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356198 | |
| Record name | 3-Bromo-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68847-94-9 | |
| Record name | 3-Bromo-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



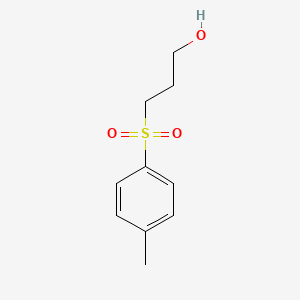
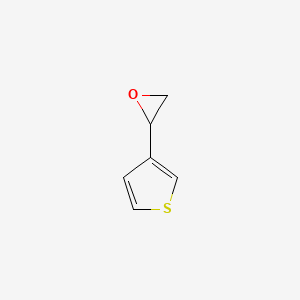
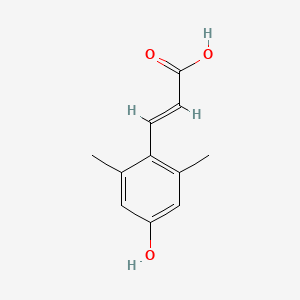
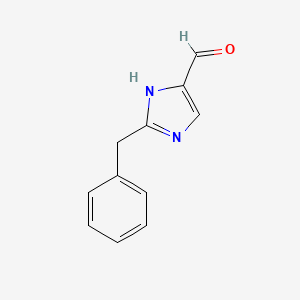
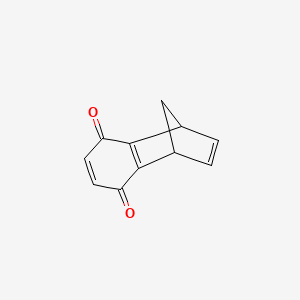
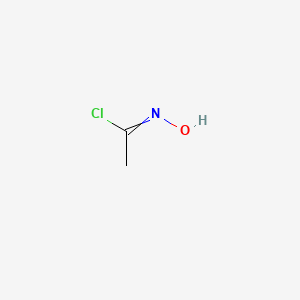
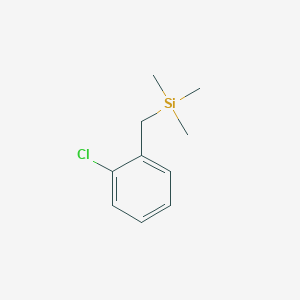
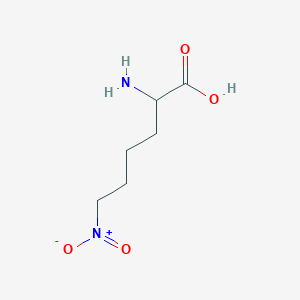
![1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-](/img/structure/B3056016.png)
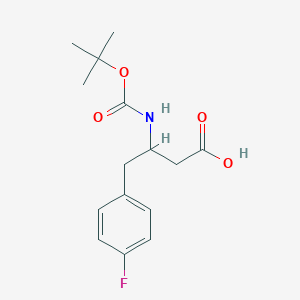
![Benzyl N-[(phenylcarbamoyl)methyl]carbamate](/img/structure/B3056019.png)
